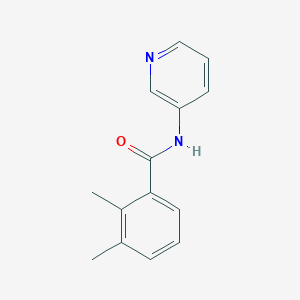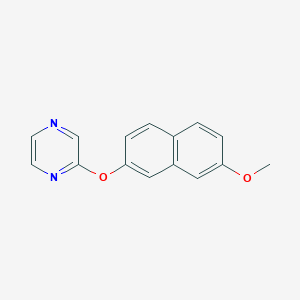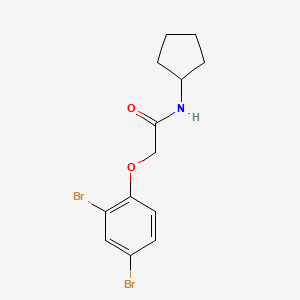![molecular formula C19H18N2OS2 B7477394 N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide, also known as DMID, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMID is a synthetic compound that was first synthesized in the 1980s and has since been the subject of numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to inhibit the activity of several different enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. By inhibiting these enzymes, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a convenient and cost-effective compound to use in research studies. However, one of the limitations of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
未来方向
There are several future directions for research on N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. One area of research is in the development of new cancer treatments that incorporate N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Another area of research is in the development of new drugs that target specific enzymes or pathways that are affected by N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Additionally, there is potential for N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide to be used in the treatment of other diseases, such as neurodegenerative diseases and inflammatory conditions. Overall, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a promising compound that has the potential to have a significant impact on scientific research and the development of new treatments for various diseases.
合成方法
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 1-methylindole-3-carboxylic acid, 1,3-propanedithiol, and triethylamine. The synthesis process involves several steps, including the formation of intermediates and the purification of the final product. The synthesis of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have antitumor activity in several different types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide works by inhibiting the growth and proliferation of cancer cells, which makes it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-21-12-16(15-7-2-3-8-17(15)21)18(22)20-14-6-4-5-13(11-14)19-23-9-10-24-19/h2-8,11-12,19H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPMBUDHNHYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4SCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)


![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)

![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)
